Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core modified with a sulfonamide-linked benzamido group, an isopropyl substituent at position 6, and an ethyl ester moiety at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2.ClH/c1-4-34-26(31)23-21-13-16-28(18(2)3)17-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-5-6-8-15-29;/h9-12,18H,4-8,13-17H2,1-3H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMGZSPLQTYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thieno[2,3-c]pyridine derivatives and is characterized by its diverse biological activities, which may have therapeutic implications in various medical fields.
- Molecular Formula : C26H36ClN3O5S2
- Molecular Weight : 570.16 g/mol
- CAS Number : 1216510-23-4
The precise mechanism of action for this compound remains under investigation. However, its structural features suggest several possible interactions with biological targets:
- Sulfonamide Group : The sulfonamide moiety may interact with enzymes or receptors involved in metabolic pathways.
- Thieno[2,3-c]pyridine Core : This core structure is known to exhibit various pharmacological activities, potentially influencing neurotransmitter systems or inflammatory responses.
- Azepane Ring : The presence of the azepane ring may enhance the compound's ability to cross biological membranes and interact with central nervous system targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the azepane and sulfonamide groups show promising antimicrobial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various bacterial strains .
- Anticancer Potential : Some thieno[2,3-c]pyridine derivatives have been reported to induce apoptosis in cancer cell lines. The specific mechanisms may involve the modulation of cell cycle regulators and pro-apoptotic factors.
- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Antimycobacterial Activity : A study on thieno[2,3-c]pyridine derivatives revealed significant antimycobacterial activity with MIC values comparable to established treatments. The introduction of specific functional groups enhanced activity against Mycobacterium tuberculosis .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cell lines, compounds structurally related to Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl demonstrated IC50 values below 10 μg/mL, indicating potential for further development as anticancer agents .
Data Table
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites:
Substitution Reactions
The benzamido and sulfonamide groups enable nucleophilic substitutions:
Benzamido Group Reactivity
| Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| Alkyl/aryl amines | EDCI/HOBt, DMF, RT | Amide derivatives with modified R-groups | 65-82% | |
| Grignard reagents | THF, -78°C → RT | Ketone intermediates | 48% |
Sulfonamide Modifications
Reduction Reactions
The tetrahydrothienopyridine core shows unique reduction behavior:
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
| Coupling Type | Catalyst System | Substrates | Efficiency |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | 73-89% |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acids | 68% |
Stability Profile
Critical stability parameters from accelerated studies:
Comparison with Similar Compounds
Key Observations:
The azepane-sulfonylbenzamido moiety (shared with ) may confer unique binding interactions with sulfonamide-sensitive targets, such as carbonic anhydrases or kinases.
Pharmacokinetic Implications :
- The ethyl ester at position 3 (common across analogs) serves as a prodrug feature, improving oral bioavailability by facilitating hydrolysis to the active carboxylic acid .
- The hydrochloride salt in all listed compounds enhances aqueous solubility, critical for formulation and in vivo efficacy.
Research and Development Context
- Synthetic Accessibility: The benzyl-substituted analog (CAS: 1215538-38-7) is commercially available via suppliers like Shaoxing Echem Chemical Technology Co., Ltd. , suggesting feasible scalability for the isopropyl variant.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis should focus on controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents). Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>98% by area normalization) and 1H NMR to confirm structural integrity. Monitor intermediates using LC/MS to detect undesired byproducts .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Implement PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal irritation risks (H319/H335). Follow COSHH regulations for chemical storage and disposal. First-aid measures include immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm backbone structure and functional groups (e.g., azepane sulfonyl, tetrahydrothieno ring).
- LC/MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
- Melting Point Analysis : Compare observed values (e.g., 175–177°C) with literature to assess crystallinity and impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
- Methodological Answer :
- Functional Group Modification : Systematically alter substituents (e.g., isopropyl group, benzamido moiety) to assess impact on target binding.
- In Vitro Assays : Measure IC50 values against relevant enzymes/receptors (e.g., kinase inhibition assays).
- Computational Docking : Use software like AutoDock to predict binding modes and affinity to target proteins .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability Studies : Assess solubility (e.g., shake-flask method) and membrane permeability (Caco-2 cell models).
- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in plasma.
- Pharmacokinetic Modeling : Develop compartmental models to correlate dose-response relationships and adjust formulation (e.g., prodrug design) .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to evaluate binding stability.
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies.
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, P-glycoprotein substrate likelihood) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting solubility data reported in literature?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under controlled conditions (pH, temperature, solvent system).
- Cross-Validation : Compare results from multiple techniques (e.g., nephelometry vs. UV-Vis spectroscopy).
- Crystallinity Assessment : Use XRD to differentiate amorphous vs. crystalline forms, which influence solubility .
Notes for Methodological Rigor
- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., catalyst loading, inert atmosphere requirements) .
- Analytical Cross-Check : Combine orthogonal methods (e.g., NMR + HPLC) to avoid false positives in purity assessments .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose-limiting toxicity assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
